An In-depth Technical Guide to the Physicochemical Properties of Benzothiazol-2-ylmethyl-methyl-amine
An In-depth Technical Guide to the Physicochemical Properties of Benzothiazol-2-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Benzothiazol-2-ylmethyl-methyl-amine (CAS No. 17681-30-0). This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are interested in the benzothiazole scaffold. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, provides predicted properties, and outlines general experimental protocols based on related compounds.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Benzothiazol-2-ylmethyl-methyl-amine, a specific derivative, is noted for its potential applications in pharmaceutical development, particularly in the context of neurological disorders, and as an intermediate in the synthesis of agrochemicals.[1] This guide aims to provide a detailed summary of its known and predicted physicochemical characteristics, a plausible synthesis pathway with a general experimental protocol, and a discussion of its potential biological relevance based on the activities of structurally related benzothiazole compounds.
Physicochemical Properties
General Information
| Property | Value | Source |
| IUPAC Name | N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamine | Chem-Impex[1] |
| Synonyms | Benzothiazol-2-ylmethylmethylamine | Chem-Impex[1] |
| CAS Number | 17681-30-0 | Chem-Impex[1] |
| Molecular Formula | C₉H₁₀N₂S | Chem-Impex[1] |
| Molecular Weight | 178.26 g/mol | Chem-Impex[1] |
| Appearance | Crystal powder | Chem-Impex[1] |
| Storage Conditions | 0-8 °C | Chem-Impex[1] |
Predicted Physicochemical Data
The following table presents predicted physicochemical properties from computational models. These values should be used as estimates and require experimental verification.
| Property | Predicted Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | 2.187 (for a related isomer) | Cheméo[2] |
| Water Solubility | log₁₀WS: -2.91 (for a related isomer) | Cheméo[2] |
| pKa | Not available | - |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Benzothiazol-2-ylmethyl-methyl-amine is not explicitly published, a plausible and common synthetic route involves the nucleophilic substitution of a leaving group on the methyl carbon of a 2-substituted benzothiazole with methylamine. A general procedure based on the synthesis of similar compounds is outlined below.
Synthetic Pathway
A likely synthetic route starts from the commercially available 2-(chloromethyl)-1,3-benzothiazole and its reaction with methylamine.
Caption: Plausible synthetic route for Benzothiazol-2-ylmethyl-methyl-amine.
General Experimental Protocol
Synthesis of N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamine
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Reaction Setup: To a solution of 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3.0 eq).
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Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Benzothiazol-2-ylmethyl-methyl-amine.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene protons, and a singlet for the N-methyl protons.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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Melting Point Analysis: To determine the melting point and assess the purity of the crystalline product.
Biological Activity and Potential Applications
While specific biological data for Benzothiazol-2-ylmethyl-methyl-amine is scarce, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including applications in neurological disorders.
Role in Neurological Disorders
Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] The mechanism of action for many of these compounds involves targeting key pathological processes in these diseases.
